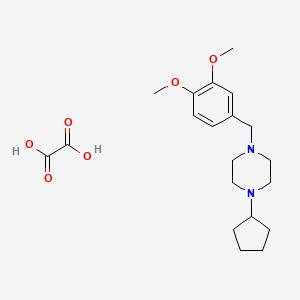![molecular formula C18H20N4O8S B3940028 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate
Vue d'ensemble
Description
1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate, commonly known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the physiological and biochemical effects of chloride channels in various biological systems.
Applications De Recherche Scientifique
NPPB has been extensively used in scientific research for studying the physiological and biochemical effects of chloride channels. Chloride channels are transmembrane proteins that regulate the flow of chloride ions across cell membranes. They play a critical role in various physiological processes such as cell volume regulation, acid-base balance, and neuronal excitability. NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the role of chloride channels in various biological systems such as neurons, muscle cells, and epithelial cells.
Mécanisme D'action
NPPB acts as a potent inhibitor of chloride channels by binding to the channel pore and blocking the flow of chloride ions. The binding of NPPB to the channel pore is reversible, and the inhibition of chloride channels is concentration-dependent. NPPB has been shown to inhibit various types of chloride channels such as voltage-gated chloride channels, calcium-activated chloride channels, and cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Biochemical and Physiological Effects:
NPPB has various biochemical and physiological effects depending on the type of chloride channel being inhibited. In neurons, NPPB has been shown to inhibit the hyperpolarization-activated chloride current (Ih) and the calcium-activated chloride current (ICl(Ca)). In muscle cells, NPPB has been shown to inhibit the chloride conductance of the sarcolemma and the sarcoplasmic reticulum. In epithelial cells, NPPB has been shown to inhibit the CFTR chloride channel and the calcium-activated chloride channel.
Avantages Et Limitations Des Expériences En Laboratoire
NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the physiological and biochemical effects of chloride channels. The advantages of using NPPB in lab experiments include its high potency, selectivity, and reversibility. However, NPPB also has some limitations for lab experiments, such as its potential toxicity, non-specific effects, and limited solubility.
Orientations Futures
NPPB has various potential future directions for scientific research. One potential direction is to study the role of chloride channels in various disease states such as cystic fibrosis, epilepsy, and cancer. Another potential direction is to develop more potent and selective inhibitors of chloride channels based on the structure of NPPB. Additionally, the development of new methods for delivering NPPB to specific tissues and cells could enhance its therapeutic potential.
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S.C2H2O4/c21-20(22)15-5-1-2-6-16(15)25(23,24)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUTTKEVFWOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3939948.png)
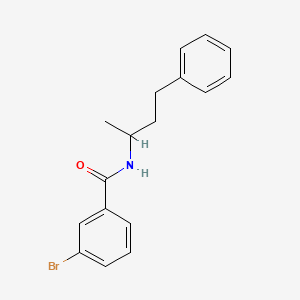
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B3939963.png)
![2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939965.png)
![N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3939986.png)
![4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)
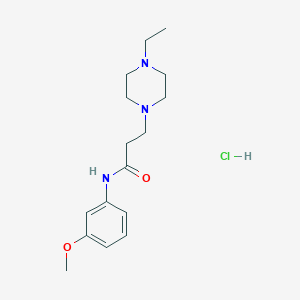
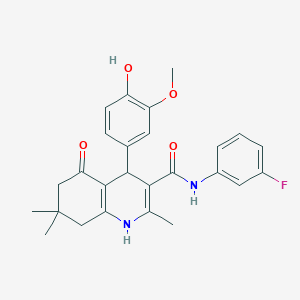
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)
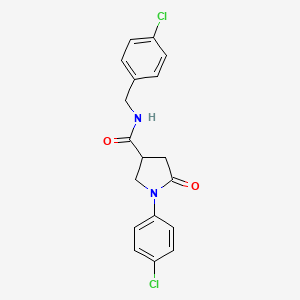
![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)

